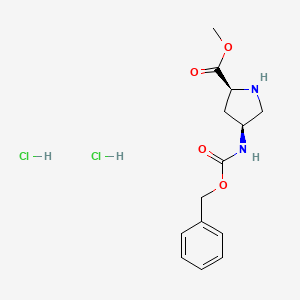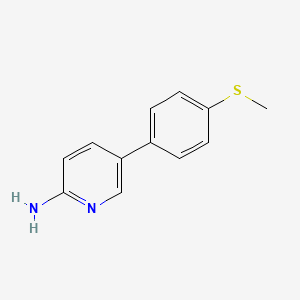
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C5H12Cl2N4S and its molecular weight is 231.14658. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
A study by El-Emam et al. (2020) utilized thiadiazole derivatives, specifically adamantane-1,3,4-thiadiazole hybrids, to explore the nature of noncovalent interactions via QTAIM analysis. This research provides insights into the structural and interactional properties of thiadiazole compounds, potentially including 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine, by examining their crystal structures and the strength of various noncovalent interactions such as hydrogen bonding and π-π interactions. The findings may have implications for the design of new molecules with specific interaction profiles for pharmaceutical applications (El-Emam et al., 2020).
Antiproliferative and Antimicrobial Properties
Research by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds, including variations of the 5-substituted-1,3,4-thiadiazol-2-amine structure, demonstrated significant DNA protective abilities against oxidative stress and strong antimicrobial activity against certain pathogens. These compounds were also evaluated for their cytotoxic effects on cancer cell lines, with some showing promising anticancer activities. This suggests the potential for this compound derivatives in developing new treatments for cancer and infectious diseases (Gür et al., 2020).
Synthesis and Structural Analysis
A study conducted by Strzemecka and Urbańczyk-Lipkowska (2010) focused on the structural analysis of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine, a compound structurally related to this compound, using NMR spectroscopy and X-ray crystallography. This research highlights the importance of tautomeric forms and their implications for molecular stability and reactivity, which could be relevant for the synthesis and application of this compound derivatives in various scientific fields (Strzemecka & Urbańczyk-Lipkowska, 2010).
Antileishmanial Activity
Tahghighi et al. (2013) synthesized and evaluated a series of 5-(nitroheteroaryl)-1,3,4-thiadiazole-2-amines for antileishmanial activity. The introduction of acyclic amines at the C-2 position of the thiadiazole ring resulted in compounds with significant activity against Leishmania major, indicating the potential of thiadiazole derivatives, including those based on this compound, as therapeutic agents for leishmaniasis (Tahghighi et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body . The role of these targets can vary widely, from regulating cellular processes to mediating the effects of neurotransmitters.
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other aminopropan-2-yl compounds . This interaction could lead to changes in the conformation or activity of the target, which could then influence downstream cellular processes.
Biochemical Pathways
Given the structural similarities to other aminopropan-2-yl compounds, it is plausible that this compound could influence a variety of biochemical pathways . The downstream effects of these changes could include alterations in signal transduction, gene expression, or cellular metabolism.
Pharmacokinetics
These properties would determine the bioavailability of the compound, or the proportion of the administered dose that reaches the systemic circulation intact .
Result of Action
Based on the potential targets and pathways mentioned above, this compound could have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine. These factors could include the pH of the environment, the presence of other compounds, and the temperature . .
Properties
IUPAC Name |
5-(2-aminopropan-2-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-5(2,7)3-8-9-4(6)10-3/h7H2,1-2H3,(H2,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDVFRNQGHUBHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(S1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210218 |
Source


|
| Record name | 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-42-2 |
Source


|
| Record name | 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









